molecular formula C19H18N2O5S3 B12131973 N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide

N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide

Cat. No.: B12131973
M. Wt: 450.6 g/mol
InChI Key: CCMPMJFAVXVNCO-WJDWOHSUSA-N
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Description

The compound N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide is a rhodanine (2-thioxo-1,3-thiazolidin-4-one) derivative characterized by:

  • A (5Z)-benzylidene group at position 5 of the thiazolidinone ring, substituted with 2,3-dimethoxy groups.
  • A 4-methylbenzenesulfonamide moiety at position 3 of the ring.

Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties. The Z-configuration of the benzylidene group is critical for maintaining planarity, which enhances interactions with biological targets like enzymes or receptors .

Properties

Molecular Formula

C19H18N2O5S3

Molecular Weight

450.6 g/mol

IUPAC Name

N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H18N2O5S3/c1-12-7-9-14(10-8-12)29(23,24)20-21-18(22)16(28-19(21)27)11-13-5-4-6-15(25-2)17(13)26-3/h4-11,20H,1-3H3/b16-11-

InChI Key

CCMPMJFAVXVNCO-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=C(C(=CC=C3)OC)OC)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide typically involves the condensation of 2,3-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.

    Substitution: The methoxy groups on the benzylidene moiety can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzylidene moiety, leading to a wide range of derivatives .

Scientific Research Applications

N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The sulfonamide group can enhance the compound’s binding affinity to its targets, increasing its potency. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors involved in cell signaling and metabolism .

Comparison with Similar Compounds

Key Observations:

Benzylidene Substituent Effects :

  • Electron-donating groups (e.g., methoxy, ethoxy, hydroxy) are common in bioactive rhodanines. The 2,3-dimethoxy group in the target compound may enhance solubility and hydrogen-bonding capacity compared to simpler substituents .
  • Hydroxy groups (e.g., 4-hydroxy-3-methoxy in ) can improve antioxidant activity via radical scavenging.

Nitro () or chloro () groups introduce stronger electron-withdrawing effects, which may increase binding affinity but reduce solubility.

Biological Activity Trends :

  • Compounds with 4-hydroxy-3-methoxybenzylidene (e.g., ) show promise in antitumor applications, with IC₅₀ values in the micromolar range against cancer cell lines .
  • 2-Methoxybenzylidene derivatives (e.g., ) exhibit antimicrobial activity, suggesting substituent position influences target specificity.

Biological Activity

N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide is a compound belonging to the class of rhodanine derivatives , which are known for their diverse biological activities. This compound exhibits properties that may be beneficial in various therapeutic contexts, including antimicrobial, antiviral, and anticancer applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N2O4S2C_{19}H_{16}N_{2}O_{4}S_{2}, with a molecular weight of approximately 400.47 g/mol. The structure features a thiazolidine ring with both thioxo and oxo groups, contributing to its biological activity.

PropertyValue
Molecular FormulaC19H16N2O4S2C_{19}H_{16}N_{2}O_{4}S_{2}
Molecular Weight400.47 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Biological Activities

1. Antimicrobial Activity
Rhodanine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antimicrobial effects against various bacteria and fungi. For instance, derivatives have shown activity against strains such as Staphylococcus aureus and Escherichia coli .

2. Antiviral Activity
The compound's structure suggests potential antiviral properties. A study highlighted the efficacy of rhodanine derivatives against viral infections, indicating that modifications in the benzylidene moiety can enhance antiviral activity . Specific IC50 values for related compounds have been reported in the micromolar range, suggesting promising therapeutic avenues.

3. Anticancer Properties
Recent studies have explored the anticancer potential of thiazolidinone derivatives. For example, compounds derived from the thiazolidine scaffold have demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB 231) and prostate (PC3) cancers. The mechanism often involves the inhibition of key cellular pathways related to proliferation and apoptosis .

Case Studies

Case Study 1: DYRK1A Inhibition
A notable investigation involved the synthesis of a library of thiazolidinone derivatives, including those structurally related to this compound. These compounds were evaluated for their ability to inhibit DYRK1A kinase activity. The most potent inhibitors exhibited IC50 values below 500 nM, indicating strong potential for treating diseases where DYRK1A is implicated .

Case Study 2: Antiproliferative Activity
In vitro studies assessed the antiproliferative effects of rhodanine derivatives on various tumor cell lines. The results indicated that certain modifications in the thiazolidine structure significantly enhanced activity against colorectal cancer cells (Caco2), with IC50 values reported as low as 8 μM . This suggests a viable pathway for developing targeted cancer therapies.

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